molecular formula C20H24O3 B12323861 2-Hydroxy Ethynyl Estradiol

2-Hydroxy Ethynyl Estradiol

Cat. No.: B12323861
M. Wt: 312.4 g/mol
InChI Key: KQJCDKMHNQVWDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxyethynylestradiol involves multiple steps. One common synthetic route starts with ethinylestradiol and involves the following steps :

    Nitration: Ethinylestradiol is treated with nitric acid and aqueous sodium nitrite.

    Reduction: The resulting product is reduced using sodium bisulfite.

    Oxidation: The final step involves oxidation with sodium periodate in the presence of hydrochloric acid and acetic acid.

These steps result in the formation of 2-Hydroxyethynylestradiol with a good yield. Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high purity and yield.

Chemical Reactions Analysis

2-Hydroxyethynylestradiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different hydroxylated derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium bisulfite. The major products formed from these reactions include various hydroxylated and methoxylated derivatives .

Scientific Research Applications

2-Hydroxyethynylestradiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxyethynylestradiol involves its interaction with estrogen receptors. It binds to these receptors, leading to the activation of estrogen-responsive genes. This interaction affects various molecular pathways, including those involved in cell proliferation and differentiation . The compound’s effects on cardiovascular health and cancer prevention are attributed to its ability to modulate these pathways.

Comparison with Similar Compounds

2-Hydroxyethynylestradiol is similar to other hydroxylated derivatives of ethinylestradiol, such as 4-Hydroxyethynylestradiol and 2-Methoxyethynylestradiol. it is unique in its specific hydroxylation pattern, which influences its biological activity and metabolism . Other similar compounds include:

    4-Hydroxyethynylestradiol: Another hydroxylated derivative with different biological properties.

    2-Methoxyethynylestradiol: A methoxylated derivative with potential therapeutic applications.

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3

InChI Key

KQJCDKMHNQVWDV-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O

Origin of Product

United States

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